molecular formula C19H21ClN4O5S B2592237 N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 872722-72-0

N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2592237
CAS No.: 872722-72-0
M. Wt: 452.91
InChI Key: OYZOYUZEHGGSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide is a synthetic organic compound featuring a 1,3-oxazinan core substituted with a 4-chlorobenzenesulfonyl group at position 3. The oxazinan ring is further functionalized with a methyl group linked to an ethanediamide moiety. The ethanediamide bridges two substituents: one attached to the oxazinan-methyl group and the other to a pyridin-3-ylmethyl group. While specific biological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds studied for antimicrobial, anticancer, or kinase-inhibitory activities .

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O5S/c20-15-4-6-16(7-5-15)30(27,28)24-9-2-10-29-17(24)13-23-19(26)18(25)22-12-14-3-1-8-21-11-14/h1,3-8,11,17H,2,9-10,12-13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZOYUZEHGGSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized by reacting an appropriate amine with an epoxide under acidic or basic conditions.

    Sulfonylation: The oxazinan intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Coupling with Pyridinyl Group: The final step involves coupling the sulfonylated oxazinan intermediate with a pyridin-3-ylmethylamine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl and pyridinyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl or pyridinyl derivatives.

Scientific Research Applications

N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Catalysis: Explored as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The oxazinan and pyridinyl groups may enhance binding affinity and specificity towards certain biological targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Sulfonyl Groups

The 4-chlorobenzenesulfonyl group in the main compound distinguishes it from analogs with alternative sulfonyl substituents:

  • N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide (): Shares the 4-chlorobenzenesulfonyl group but replaces the pyridin-3-ylmethyl with a 2-methylpropyl on the ethanediamide. This substitution reduces polarity, likely enhancing lipophilicity compared to the main compound .
  • N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide (): Features a 4-fluoro-2-methylphenylsulfonyl group instead of 4-chlorobenzenesulfonyl.

Ethanediamide Substituent Modifications

Variations in ethanediamide substituents significantly influence physicochemical and pharmacological profiles:

  • Pyridin-3-ylmethyl vs. 2-Methylpropyl (): The pyridine ring introduces aromaticity and hydrogen-bonding capacity, which may improve target engagement in polar binding pockets. In contrast, the branched alkyl group (2-methylpropyl) increases hydrophobicity, favoring membrane permeability .

Heterocyclic and Functional Group Additions

  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): While structurally distinct, this compound incorporates a sulfonamide group and fluorinated chromen moiety. Such features are associated with enhanced metabolic stability and kinase inhibition, suggesting that the main compound’s 4-chlorobenzenesulfonyl group could confer similar advantages .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Sulfonyl Group Ethanediamide Substituents Key Features
Main Compound (Inferred) ~450* 4-Chlorobenzenesulfonyl Pyridin-3-ylmethyl Aromatic, polar substituent
N'-{[3-(4-Chlorobenzenesulfonyl)-...}-N-(2-methylpropyl)ethanediamide C₁₇H₂₄ClN₃O₅S 417.91 4-Chlorobenzenesulfonyl 2-Methylpropyl High lipophilicity
N-Ethyl-N′-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-...}ethanediamide C₁₇H₂₂FN₃O₅S 423.90 4-Fluoro-2-methylphenyl Ethyl Fluorine-enhanced stability

*Estimated based on structural analogy to .

Biological Activity

The compound N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Oxazinan ring : A heterocyclic structure contributing to its activity.
  • Chlorobenzenesulfonyl group : Known for enhancing solubility and interaction with biological targets.
  • Pyridine moiety : Often associated with various biological activities, including antimicrobial and anticancer properties.

Molecular Formula

The molecular formula of the compound is C17H20ClN3O2SC_{17}H_{20}ClN_3O_2S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets in biological systems. Notably, it has shown potential as an inhibitor of certain enzymes and receptors involved in disease processes.

Target Interactions

Research indicates that this compound may interact with the following targets:

  • ATP-binding cassette transporter B11 (ABCB11) : A protein implicated in drug transport and metabolism. Binding affinity studies suggest moderate interaction, which could influence pharmacokinetics .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on various cell lines. For example:

  • IC50 Values : The compound has shown IC50 values in the micromolar range against specific cancer cell lines, indicating its potential as an anticancer agent. For instance, an IC50 value of approximately 54.57 µM was reported in one study .

Case Studies

  • Anticancer Activity : A study involving human breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. The mechanism was linked to the inhibition of the ABCB11 transporter, leading to increased intracellular drug accumulation.
  • Antimicrobial Properties : Another investigation assessed the antimicrobial activity against various bacterial strains. The compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting potential for development as an antibiotic agent.

Table 1: Biological Activity Overview

Activity TypeTargetIC50 (µM)Reference
AnticancerABCB1154.57
AntimicrobialVarious Gram-positiveVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.